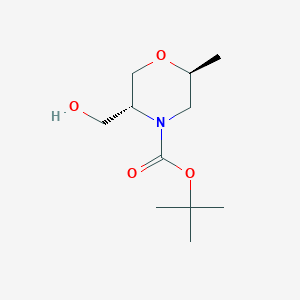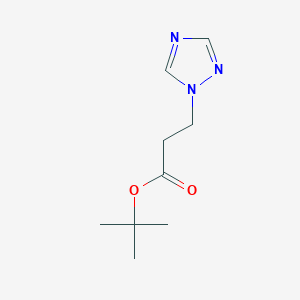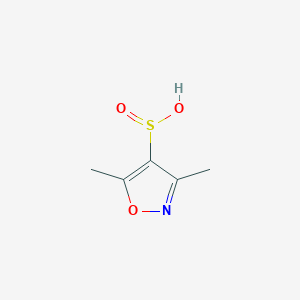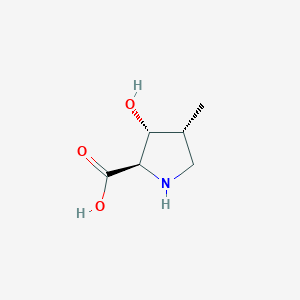
(2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the molecule. One common method includes the use of chiral auxiliaries or catalysts to direct the stereochemistry of the product. For instance, starting from a suitable pyrrolidine derivative, hydroxylation and methylation reactions can be carried out under controlled conditions to achieve the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of biocatalysts or enzymatic methods can also be explored for more sustainable and efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions: (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: It is explored for its therapeutic potential in treating various diseases, including metabolic disorders and neurological conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism can vary based on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Comparison: Compared to these similar compounds, (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct reactivity and potential applications. For instance, its hydroxyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile building block in organic synthesis.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2R,3R,4R)-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-7-4(5(3)8)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
COHFSKKGVFGDFH-UOWFLXDJSA-N |
Isomerische SMILES |
C[C@@H]1CN[C@H]([C@@H]1O)C(=O)O |
Kanonische SMILES |
CC1CNC(C1O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)
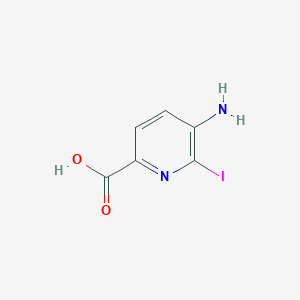

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
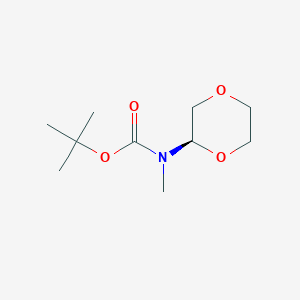
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)

![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
